![molecular formula C21H21FN2O3 B2761138 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one CAS No. 877797-92-7](/img/structure/B2761138.png)
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one is a chemical compound that belongs to the class of chromone derivatives. It has been found to possess various pharmacological properties and has been extensively studied for its potential use in the treatment of different diseases.
Aplicaciones Científicas De Investigación
Metabolism Studies
- Comparative Metabolism in Various Species : A study by Lavrijsen et al. (1992) investigated the biotransformation of flunarizine (similar in structure to the specified compound) in rats, dogs, and humans. They used liver fractions and hepatocytes to understand the metabolism, observing significant species and sex differences in metabolic pathways. This study highlights the compound's metabolism involving oxidative N-dealkylation and aromatic hydroxylation, which could be crucial for drug development and toxicological studies (Lavrijsen et al., 1992).
Structural Analysis and Synthesis
Crystal Structure and Protonation Studies : Research by Betz et al. (2011) focuses on the crystal structure of a piperazine-supported amine, similar to the compound . They noted protonation during co-crystallization and analyzed the resulting three-dimensional network formed by hydrogen bonds and C-H⋯O contacts. This study provides insights into the structural properties, which are essential for understanding the compound's behavior in different environments (Betz et al., 2011).
Fe-catalyzed Synthesis : A study by Shakhmaev et al. (2016) explored the Fe-catalyzed synthesis of flunarizine, a compound structurally related to 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one. Understanding the synthesis pathways and the role of catalysts in the production of such compounds is vital for industrial and pharmaceutical applications (Shakhmaev et al., 2016).
Biological Activities and Applications
Antimicrobial Activities : Bektaş et al. (2007) synthesized various triazole derivatives, including compounds with structural similarities to the specified compound, and assessed their antimicrobial activities. Such research is crucial for developing new antimicrobial agents and understanding the compound's potential therapeutic applications (Bektaş et al., 2007).
Luminescent Properties and Photo-induced Electron Transfer : Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds for their luminescent properties and photo-induced electron transfer. This research is significant for applications in fluorescence imaging and sensor development (Gan et al., 2003).
X-ray Diffraction and Biological Evaluation : Sanjeevarayappa et al. (2015) synthesized and characterized a piperazine compound using X-ray diffraction and evaluated its antibacterial and anthelmintic activity. Such studies contribute to the discovery of new drugs and provide a deeper understanding of the compound's potential uses in medicine (Sanjeevarayappa et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound acts as an inhibitor of ENTs . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The compound’s action results in reduced uridine uptake in cells, indicating a disruption in nucleotide synthesis and adenosine function .
Análisis Bioquímico
Biochemical Properties
The 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular processes, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 . This suggests that the compound may have a minimal impact on normal cellular function while exerting its inhibitory effects on ENTs .
Molecular Mechanism
At the molecular level, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This indicates that the compound is an irreversible and non-competitive inhibitor .
Temporal Effects in Laboratory Settings
The inhibitory effect of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one on ENTs could not be washed out, suggesting that the compound has a long-lasting effect
Propiedades
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-14-10-20-16(12-19(14)25)15(11-21(26)27-20)13-23-6-8-24(9-7-23)18-5-3-2-4-17(18)22/h2-5,10-12,25H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWICSUSZDDHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


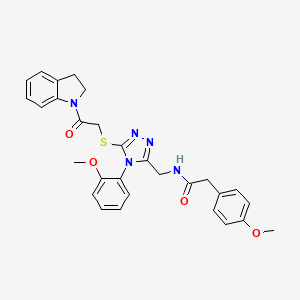
![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2761060.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761062.png)
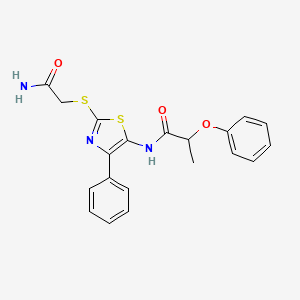
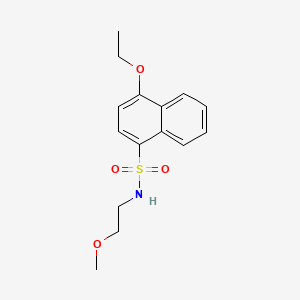
![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)
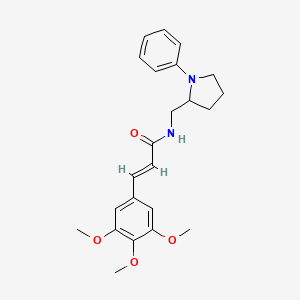
![N-(3-chlorophenyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2761068.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
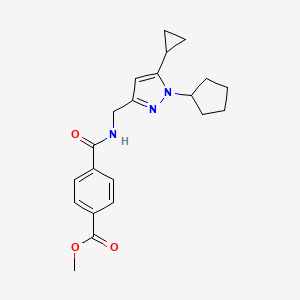
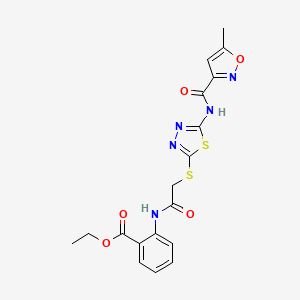
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)